Comparative Genotoxicity: Procarbazine Induces a 4-Fold Higher Mutational Burden in Stem Cells vs. Dacarbazine
Procarbazine, when compared directly to dacarbazine in the context of escalated BEACOPP (eBEACOPP) versus eBEACOPDac for Hodgkin lymphoma, is associated with a significantly higher mutational burden in hematopoietic stem and progenitor cells (HSPCs). This represents a quantifiable and clinically relevant differentiator for long-term patient safety [1].
| Evidence Dimension | Excess point mutations in HSPCs post-treatment |
|---|---|
| Target Compound Data | 1150 excess mutations (95% CI: 934-1366) |
| Comparator Or Baseline | Dacarbazine (in eBEACOPDac): 290 excess mutations (95% CI: 241-339) |
| Quantified Difference | Approximately 4-fold higher mutation burden with procarbazine. |
| Conditions | Whole-genome sequencing of HSPCs from patients with advanced-stage Hodgkin lymphoma in remission for at least 6 months after treatment with eBEACOPP (n=5) or eBEACOPDac (n=4) [1]. |
Why This Matters
For procurement and clinical trial design, this quantitative evidence directly informs the risk assessment for secondary malignancies and infertility, which are key concerns for the predominantly young patient population with Hodgkin lymphoma.
- [1] Santarsieri A, Mitchell E, Pham MH, et al. The genomic and clinical consequences of replacing procarbazine with dacarbazine in escalated BEACOPP for Hodgkin lymphoma: a retrospective, observational study. The Lancet Oncology. 2025 Jan;26(1):98-109. View Source
